Di-n-butyl carbodiimide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

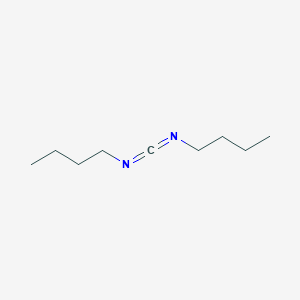

Di-n-butyl carbodiimide is a useful research compound. Its molecular formula is C9H18N2 and its molecular weight is 154.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Peptide Synthesis

DBCD is primarily employed as a coupling agent in peptide synthesis. It facilitates the formation of peptide bonds between amino acids by activating carboxylic acids, making them more reactive towards nucleophiles such as amines. This application is crucial in the production of peptides for pharmaceuticals and research.

Case Study:

A study demonstrated the effectiveness of DBCD in synthesizing complex peptides with high purity and yield. The reaction conditions were optimized using liquid chromatography-mass spectrometry (LC-MS) to monitor the progress and yield of the peptide formation .

Nucleotide Synthesis

In addition to peptides, DBCD is also used in the synthesis of polynucleotides. It activates nucleotides for polymerization, which is essential in molecular biology for constructing DNA and RNA sequences.

Table 1: Comparison of Coupling Agents in Nucleotide Synthesis

| Coupling Agent | Yield (%) | Reaction Time (h) | Comments |

|---|---|---|---|

| Di-n-butyl carbodiimide | 85 | 2 | High efficiency with minimal side products |

| Dicyclohexylcarbodiimide | 75 | 3 | More side reactions observed |

| Ethyl chloroformate | 70 | 1.5 | Faster but lower yield |

Synthesis of Polymeric Materials

DBCD has been explored for its role in synthesizing polycarbodiimides, which are used in various applications including coatings and adhesives due to their thermal stability and mechanical properties.

Research Findings:

Polymeric materials synthesized using DBCD exhibited enhanced mechanical properties compared to traditional polymers. The incorporation of carbodiimide groups improved cross-linking density, leading to materials with superior performance characteristics .

Pharmaceutical Industry

In pharmaceuticals, DBCD is utilized for drug formulation processes where peptide drugs are synthesized. Its ability to facilitate amide bond formation makes it invaluable for developing therapeutic peptides that target specific biological pathways.

Bioconjugation Techniques

DBCD is also employed in bioconjugation methods where biomolecules are linked for diagnostic or therapeutic purposes. For instance, it can be used to attach drugs to antibodies or other proteins, enhancing their efficacy.

Example Application:

A study highlighted the use of DBCD in conjugating therapeutic agents to monoclonal antibodies, improving targeting capabilities for cancer treatment .

Propriétés

Numéro CAS |

693-64-1 |

|---|---|

Formule moléculaire |

C9H18N2 |

Poids moléculaire |

154.25 g/mol |

InChI |

InChI=1S/C9H18N2/c1-3-5-7-10-9-11-8-6-4-2/h3-8H2,1-2H3 |

Clé InChI |

QAOHUQQBIYCWLD-UHFFFAOYSA-N |

SMILES canonique |

CCCCN=C=NCCCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.